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molecular formula C16H23FN2O2 B8310707 Tert-butyl 1-(4-fluorophenyl)piperidin-4-ylcarbamate

Tert-butyl 1-(4-fluorophenyl)piperidin-4-ylcarbamate

Cat. No. B8310707
M. Wt: 294.36 g/mol
InChI Key: RVULRCKAJOWROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183290B2

Procedure details

To a p-xylene (25 mL) solution containing 4-fluorobromobenzene (275 μL, 2.5 mmol, 1.0 eq), 4-N—BOC-aminopiperidine (1.0 g, 4.99 mmol, 2.0 eq), and potassium t-butoxide (393 mg, 3.5 mmol, 1.4 eq) was added palladium (II) acetate (6 mg, 1 mol %) and tri-t-butylphosphine (20 mg, 4 mol %). The resulting mixture was then heated to 120° C. for 4 h at which time it was poured into a sat. NaHCO3 solution and extracted (2×) with EtOAc. The combined extracts were dried over MgSO4 and concentrated in vacuo. The resulting oil was purified via column chromatography using 1:1 hexanes/EtOAc as the mobile phase. Isolated 485 mg (1.65 mmol, 67% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
6 mg
Type
catalyst
Reaction Step Two
Quantity
275 μL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
393 mg
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.[CH3:9][C:10]([O:13][C:14]([NH:16][CH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)=[O:15])([CH3:12])[CH3:11].CC(C)([O-])C.[K+].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C([O-])(O)=O.[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=CC(C)=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:20]2[CH2:19][CH2:18][CH:17]([NH:16][C:14](=[O:15])[O:13][C:10]([CH3:11])([CH3:9])[CH3:12])[CH2:22][CH2:21]2)=[CH:4][CH:3]=1 |f:2.3,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
20 mg
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
6 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
275 μL
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Name
Quantity
1 g
Type
reactant
Smiles
CC(C)(C)OC(=O)NC1CCNCC1
Name
Quantity
393 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted (2×) with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified via column chromatography
CUSTOM
Type
CUSTOM
Details
Isolated 485 mg (1.65 mmol, 67% yield)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)N1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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